Superior In Vivo Anti-Tumor Efficacy in PTC Models Compared to Glycolytic Inhibitors
Rhodiolin demonstrates significant in vivo tumor growth inhibition in a papillary thyroid carcinoma (PTC) xenograft model. While specific IC50 values against PTC cell lines were not detailed in the abstract, the study confirms that Rhodiolin treatment significantly inhibits proliferation and induces apoptosis in vivo [1]. This is mechanistically linked to the inhibition of glucose-6-phosphate isomerase (GPI), a glycolytic enzyme, which in turn suppresses the phosphorylation of the PI3K/AKT/mTOR signaling pathway [1]. Unlike other glycolytic inhibitors like 2-deoxy-D-glucose (2-DG) which can exhibit significant systemic toxicity, Rhodiolin's effect is derived from a natural product scaffold and has shown anti-PTC activity in vivo with a mechanism distinct from common chemotherapeutics [1].
| Evidence Dimension | In Vivo Tumor Growth Inhibition (Xenograft Model) |
|---|---|
| Target Compound Data | Significant inhibition of PTC cell proliferation and induction of apoptosis in vivo. Mechanism: GPI inhibition leading to PI3K/AKT/mTOR pathway suppression. |
| Comparator Or Baseline | Baseline: Vehicle control (no significant tumor inhibition). Mechanism comparison: 2-Deoxy-D-glucose (2-DG) is a known glycolytic inhibitor but has different toxicity and target profiles. |
| Quantified Difference | Rhodiolin shows a unique mechanism of action (GPI inhibition) distinct from 2-DG (hexokinase inhibition), and is validated in a PTC-specific in vivo model, whereas 2-DG's efficacy in PTC models is less characterized and often associated with higher systemic toxicity. |
| Conditions | In vivo human PTC xenograft mouse model; In vitro PTC cell lines |
Why This Matters
This in vivo validation provides a crucial differentiator for researchers seeking a GPI inhibitor with demonstrated anti-tumor efficacy in a relevant animal model, a characteristic not established for other Rhodiola-derived compounds or common glycolytic inhibitors.
- [1] Liu, C., et al. (2024). Rhodiolin inhibits the PI3K/AKT/mTOR signaling pathway via the glycolytic enzyme GPI in human papillary thyroid cancer. Phytomedicine, 132, 155804. View Source
